Meclozine dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

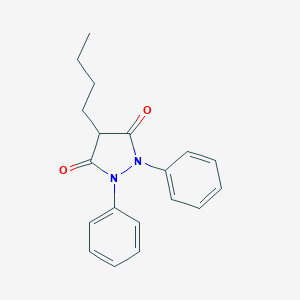

The synthesis of meclozine dihydrochloride involves a series of chemical reactions starting with 1-(chloromethyl)-3-methylbenzene and piperazine as the initial reactants. These compounds undergo a series of reactions that eventually yield meclozine dihydrochloride, with identified steps including the formation of 1-[(3-methylphenyl)methyl] piperazine dihydrochloride and subsequent reactions leading to the target compound. This synthesis process is highlighted by its efficiency, offering a high yield (81.8%) under mild reaction conditions, which suggests potential for industrial scale-up due to its lower cost and simpler operational requirements (Li, 2008).

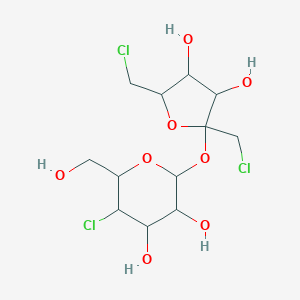

Molecular Structure Analysis

Recent advancements in microcrystal electron diffraction (MicroED) technology have finally unveiled the 3D crystal structure of meclozine dihydrochloride. This structure reveals the presence of two racemic enantiomers (R/S) within the unit cell, arranged as repetitive double layers in the crystal lattice. The molecular structure is stabilized through multiple strong N-H...Cl- hydrogen bonding interactions, complemented by weaker C-H...Cl- and pi-stacking interactions. This detailed structural elucidation provides a foundational understanding for investigating the drug's interaction mechanisms at the molecular level (Lin, Unge, & Gonen, 2023).

Chemical Reactions and Properties

While specific chemical reactions of meclozine dihydrochloride beyond its synthesis are not extensively documented, the conductometric and spectrophotometric analyses highlight its reactivity and interaction with various chemical agents. These studies provide insights into the compound's chemical behavior, including its ion association and solubility characteristics in different conditions, which are critical for its formulation and efficacy as a medication.

Physical Properties Analysis

The physical properties of meclozine dihydrochloride microspheres have been explored to enhance its bioavailability and therapeutic effectiveness. The formulation of meclozine hydrochloride into microspheres aims to prolong its residence time at the absorption site, with particle sizes ranging from 565 to 649 μm and entrapment efficiencies between 53.46% and 81.58%. The microspheres exhibited controlled release characteristics over an 8-hour period, potentially improving patient compliance and therapeutic outcomes (Kharshoum & Abou-Taleb, 2015).

Wissenschaftliche Forschungsanwendungen

-

Biological Chemistry

- Application : Meclozine dihydrochloride is used in biological chemistry for the study of protein-drug interactions .

- Method : Researchers used microcrystal electron diffraction (MicroED) to determine the three-dimensional (3D) crystal structure of meclizine dihydrochloride directly from a seemingly amorphous powder .

- Results : Two racemic enantiomers (R/S) were found in the unit cell, which packed as repetitive double layers in the crystal lattice .

-

Treatment of Motion Sickness and Vertigo

- Application : Meclozine dihydrochloride is used in the treatment of motion sickness and vertigo .

- Method : It is administered orally to adults and children aged 12 years and older to treat or prevent nausea, vomiting, and dizziness caused by motion sickness .

- Results : It is most effective if taken before symptoms appear .

-

Microcrystal Electron Diffraction

- Application : Meclozine dihydrochloride is used in microcrystal electron diffraction studies .

- Method : MicroED is used to determine the 3D crystal structure of meclizine dihydrochloride directly from a seemingly amorphous powder .

- Results : The structure of meclizine remained elusive for more than 70 years despite its widespread medical use, ranking 142 as the most prescribed medicines in 2020 with more than 4 million prescriptions .

-

Protein-Drug Interactions

- Application : Meclozine dihydrochloride is used in the study of protein-drug interactions .

- Method : Molecular docking reveals the binding mechanism of meclizine to the histamine H1 receptor .

- Results : A comparison of the docking complexes between histamine H1 receptor and meclizine or levocetirizine (a second-generation antihistamine) showed the conserved binding sites .

-

Precision Drug Design and Optimization

- Application : Meclozine dihydrochloride is used in precision drug design and optimization .

- Method : The combined use of MicroED and molecular docking is used in unraveling protein-drug interactions for precision drug design and optimization .

- Results : This research illustrates the combined use of MicroED and molecular docking in unraveling protein-drug interactions for precision drug design and optimization .

-

Anti-Inflammatory Properties

- Application : Meclozine dihydrochloride has anti-inflammatory properties .

- Method : In vitro, meclozine reduced the production of CXCL8/IL-8 and IL-1β mRNA and protein by C. acnes-stimulated human keratinocytes .

- Results : Meclozine efficiently decreased C. acnes-induced inflammation in primary keratinocytes and monocytes in vitro, in vivo in the mouse ear inflammation model, and ex vivo in human skin explants .

-

Elderly Care

-

Pregnancy Nausea Treatment

-

Inflammatory Multifactorial Disease Treatment

- Application : Meclozine dihydrochloride has been shown to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory multifactorial diseases .

- Method : In vitro, meclozine reduced the production of CXCL8/IL-8 and IL-1β mRNA and protein by C. acnes-stimulated human keratinocytes and monocytes .

- Results : Meclozine efficiently decreased C. acnes-induced inflammation in primary keratinocytes and monocytes in vitro, in vivo in the mouse ear inflammation model, and ex vivo in human skin explants .

-

Histaminergic Neurotransmission Inhibition

- Application : Meclozine dihydrochloride is used to inhibit signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary .

- Method : It is taken orally .

- Results : It is effective in reducing symptoms of allergies, such as runny nose, sneezing, itching, and watery eyes .

Safety And Hazards

Meclozine dihydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

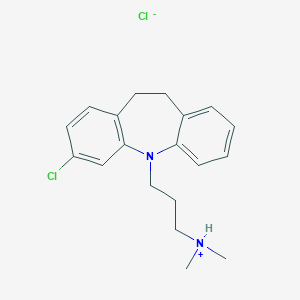

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTHNOIYJIXQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

569-65-3 (Parent) | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045348 | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meclizine hydrochloride | |

CAS RN |

1104-22-9 | |

| Record name | Meclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meclozine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclozine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLIZINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.